Chiniofon
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;hydrogen carbonate;8-hydroxy-7-iodoquinoline-5-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO4S.CH2O3.Na/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2-1(3)4;/h1-4,12H,(H,13,14,15);(H2,2,3,4);/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXKBSAUKFCXIK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C(=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7INNaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8002-90-2 | |
| Record name | Chiniofon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHINIOFON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98F8Y85B6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory and Foundational Role of Chiniofon in Medicinal Chemistry Research
Early Recognition and Initial Therapeutic Research Context
Chiniofon was first synthesized in the 1930s fishersci.nl. Early research into this compound primarily focused on its therapeutic potential as an antiprotozoal drug, specifically for the treatment of amebiasis guidetomalariapharmacology.org. Beyond its antiparasitic properties, this compound was also investigated for its antibacterial activity, with studies suggesting its ability to inhibit bacterial growth, potentially by interfering with bacterial DNA synthesis fishersci.nl. Furthermore, this compound found utility in analytical chemistry as a colorimetric reagent for ferric ion detection fishersci.nl.
Evolution within Antiprotozoal and Antimalarial Drug Development Landscapes
In the realm of antimalarial drug development, this compound demonstrated efficacy against various forms of malaria, including strains that were resistant to chloroquine (B1663885) fishersci.nl. Its mechanism of action against malaria parasites, such as Plasmodium, involves interfering with their replication within red blood cells fishersci.nl. As an antiprotozoal agent, this compound was notably employed in the treatment of amebiasis guidetomalariapharmacology.org. It is classified as a luminal amebicide, indicating its action within the intestinal lumen. This compound is often discussed alongside other antiprotozoal agents, including other 8-hydroxy and 8-aminoquinolines like diiodohydroxyquin and iodochlorhydroxyquin, as well as nitroimidazole derivatives such as metronidazole (B1676534) guidetomalariapharmacology.org. Despite its historical importance, the clinical use of this compound has seen a decline in recent years, primarily due to the emergence of drug resistance and the development of more effective antimalarial and antiprotozoal therapeutics fishersci.nl.
Integration and Influence within the Development of Quinolone-Based Therapeutics
This compound's chemical structure as an 8-hydroxyquinoline (B1678124) derivative places it within a broader family of compounds that have played a role in medicinal chemistry wikipedia.orguni.lufishersci.fiamericanelements.comeasychem.org. 8-Hydroxyquinolines are known to inhibit certain enzymes involved in DNA replication and possess antimicrobial properties, particularly when chelated with metals americanelements.com. This compound shares structural and functional similarities with other halogenated 8-hydroxyquinoline derivatives, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and iodoquinol (B464108) (5,7-diiodo-8-hydroxyquinoline), which have also been utilized for their antiprotozoal and antifungal activities wikipedia.orguni.lufishersci.fiamericanelements.com.
The classification of this compound under "Hydroxyquinoline derivatives" within antiprotozoal agents highlights its foundational role in this therapeutic area guidetomalariapharmacology.org. While this compound itself is an 8-hydroxyquinoline, its historical use and chemical lineage contribute to the broader understanding and development of quinoline-based drugs. The quinoline (B57606) scaffold is a significant motif in drug discovery, notably giving rise to the well-known antimalarial quinine (B1679958) and later synthetic antimalarials like chloroquine, as well as the diverse class of quinolone antibiotics. This compound's early establishment as a therapeutically active quinoline derivative contributed to the exploration and expansion of this chemical class for various medicinal applications.
Compound Names and PubChem CIDs
Preclinical Pharmacological Investigations of Chiniofon
In Vivo Animal Model Studies of Pharmacodynamics
Preclinical Toxicological Investigations and Identification of Potential Biomarkers in Animal Models
Preclinical toxicological investigations are a critical component of drug development, designed to identify potential adverse effects of new drug candidates on vital physiological functions before their administration to humans researchgate.net. These studies typically involve a series of standardized assessments conducted in animal models, often utilizing two species (e.g., rodent and non-rodent) frontiersin.org. The scope of these investigations includes general toxicity, developmental and reproductive toxicity, immunotoxicity, and functional assessments of key organ systems such as the cardiovascular, central nervous, and respiratory systems frontiersin.org.
The identification of robust and sensitive biomarkers during preclinical discovery is crucial for predicting drug efficacy and improving the translation of findings from animal models to human clinical settings transpharmation.com. Biomarkers can serve multiple purposes in preclinical toxicology, including:
Elucidating the mechanism of action of novel therapeutic agents transpharmation.com.
Developing bespoke bioassays to evaluate the biological activity and potency of new compounds transpharmation.com.
Assessing the impact of drug candidates on translatable biomarkers generated in disease models, thereby strengthening traditional endpoint data transpharmation.com.
Investigating biomarkers associated with potential side-effect liabilities transpharmation.com.
While the general principles and methodologies of preclinical toxicological investigations and biomarker identification in animal models are well-established researchgate.netfrontiersin.orgtranspharmation.comjmir.orgchdifoundation.orgmdpi.comnih.gov, specific detailed preclinical toxicological investigations or identified potential biomarkers directly related to Chiniofon in animal models were not found within the scope of the current search results. Therefore, no specific data tables or detailed research findings regarding this compound's preclinical toxicology or associated biomarkers can be presented.
Elucidation of Chiniofon S Molecular Mechanism of Action
Modulatory Effects on Microbial Replication Pathways
Chiniofon, a halogenated 8-hydroxyquinoline (B1678124), primarily functions as an antiamebic agent by inhibiting intestinal commensal bacteria. targetmol.combiorbyt.com This inhibitory effect is believed to stem from its interference with bacterial DNA synthesis, ultimately leading to bacterial cell death. guidechem.com More broadly, the class of hydroxyquinolines, to which this compound belongs, is known to inhibit enzymes crucial for DNA replication. wikipedia.orgwikidoc.org In bacteria, DNA replication is a fundamental process, and key enzymes involved are DNA gyrase and DNA topoisomerase IV. mdpi.com These type II topoisomerases are essential for relieving topological stress during DNA unwinding and for decatenating daughter chromosomes prior to cell division. mdpi.com While some antibiotics indirectly target these topoisomerases to inhibit DNA replication, this compound's specific interaction with these or other replication pathway components contributes to its antimicrobial efficacy. mdpi.commdpi.com
Examination of Metal Chelation as a Mechanism of Biological Activity
A significant aspect of this compound's biological activity, and that of its parent compound 8-hydroxyquinoline (oxine), is its ability to chelate metal ions. guidechem.comignited.intoku-e.comnih.gov 8-Hydroxyquinoline is unique among its isomers in its capacity to form complexes with divalent metal ions through chelation, a property directly linked to its antimicrobial activity. ignited.innih.gov Research indicates that if the hydroxyl group of 8-hydroxyquinoline, critical for chelation, is chemically blocked (e.g., in its methyl ether), the antimicrobial activity is abolished. ignited.in This suggests that oxine itself is largely inactive, with its biological effects mediated by the metal chelates formed in the presence of metal ions in the environment. ignited.in
Metal ions are indispensable for numerous biological processes, and maintaining metal homeostasis is vital for cellular function. nih.gov Disturbances in metal balance can contribute to various diseases. nih.gov As a potent chelator, this compound and other 8-hydroxyquinoline derivatives may exert their therapeutic effects by restoring this metal balance. nih.gov For instance, the related hydroxyquinoline, Iodoquinol (B464108), is known to act by chelating ferrous ions, which are essential for microbial metabolism. mims.comwikipedia.org Studies investigating the chelation properties of 8-hydroxyquinolines, including this compound, have shown that these compounds can chelate ions such as calcium and magnesium. nih.gov Specifically, a lower pKa of the compound was found to correlate with a significantly higher chelation effect for magnesium. nih.gov
Molecular Interactions with Intracellular Targets, including DNA Synthesis Inhibition
This compound is understood to exert its antibacterial effects by interfering with bacterial DNA synthesis, ultimately leading to bacterial cell death. guidechem.com This aligns with the broader mechanism of action observed for hydroxyquinolines, which are known to inhibit enzymes involved in DNA replication. wikipedia.orgwikidoc.org The primary intracellular targets for many quinolone-class antibiotics, which also inhibit DNA synthesis, are bacterial DNA gyrase and DNA topoisomerase IV. mdpi.commdpi.comnih.gov These enzymes are critical for maintaining DNA topology during replication and transcription. nih.gov Inhibition of these enzymes by trapping them on DNA as cleaved complexes leads to the blockage of replication forks and transcription complexes, thereby inhibiting bacterial growth. nih.gov At higher concentrations, this can lead to chromosome fragmentation and subsequent cell death. nih.gov Furthermore, 8-hydroxyquinoline, the structural backbone of this compound, has been identified as an RNA synthesis inhibitor that interferes with transcription, possibly through the chelation of essential divalent ions like Mn2+ and Mg2+ required for RNA polymerase activity. toku-e.com This dual potential to interfere with both DNA and RNA synthesis pathways underscores the multifaceted intracellular targeting of this compound.
Comparative Mechanistic Analysis with Structurally Related Hydroxyquinoline Agents
This compound is categorized as a halogenated 8-hydroxyquinoline, a class of compounds sharing a common quinoline (B57606) core with a hydroxyl group. targetmol.combiorbyt.comdrugbank.com Other prominent members of this structural family with therapeutic applications include Clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol) and Iodoquinol (5,7-diiodo-8-hydroxyquinoline). ignited.inajtmh.org
A comparative analysis reveals shared and distinct mechanistic features among these agents:
Clioquinol: Like this compound, Clioquinol functions as an antifungal and antiprotozoal agent. wikipedia.orgwikidoc.org Its mechanism involves the inhibition of enzymes related to DNA replication. wikipedia.orgwikidoc.org Notably, Clioquinol is also recognized for its ability to chelate metal ions, specifically copper and zinc, which can influence its biological activity. wikidoc.org
Iodoquinol: This compound is an amoebicide with demonstrated antifungal and antibacterial properties. mims.comwikipedia.org A key aspect of its action is the chelation of trace metals, particularly ferrous ions, which are vital for bacterial growth and metabolism. mims.comwikipedia.org While its full mechanism of action is not entirely elucidated, it is effective against both cyst and trophozoite forms of Entamoeba histolytica in the intestinal lumen. wikipedia.orgnih.gov
The overarching theme for the antimicrobial activity of 8-hydroxyquinolines, including this compound, is their ability to form active metal chelates. ignited.innih.gov The parent compound, 8-hydroxyquinoline, although inactive by itself, gains its bacteriostatic and fungistatic effects through the formation of these metal chelates in the presence of metal ions in the medium. ignited.in This common chelating property, coupled with their interference in nucleic acid synthesis pathways, highlights a shared mechanistic foundation among these structurally related hydroxyquinoline agents.
Synthetic Methodologies and Chemical Derivatization of Chiniofon
Historical and Contemporary Synthesis Routes of Chiniofon
This compound was first synthesized in the 1930s guidechem.com. Its chemical structure is 8-Hydroxy-7-iodo-5-quinolinesulfonic acid wikipedia.orgiiab.me. The synthesis of this compound, or its acid form ferron, typically involves the sulfonation of 8-hydroxyquinoline (B1678124), followed by iodination acs.orgtandfonline.comresearchgate.net. An alternative historical approach for synthesizing 8-hydroxyquinoline derivatives, from which this compound is derived, includes the alkali fusion of 8-sulfonic acid researchgate.netrroij.com.
A key intermediate in the synthesis of this compound and its derivatives is 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. This compound serves as a versatile precursor for introducing various functional groups, particularly in the development of sulfonamide derivatives researchgate.net.
Methodological Approaches for the Synthesis of Hydroxyquinoline Derivatives
The synthesis of 8-hydroxyquinoline (8-HQ) and its derivatives, the parent class of this compound, can be achieved through several established methodologies. Classical approaches include the Skraup and Friedlander methods, which involve condensation reactions rroij.comscispace.com. The Skraup method, for instance, utilizes o-aminophenol and acrolein as primary raw materials to yield 8-hydroxyquinoline through a series of reactions including addition, cyclization, and N-heterocyclic dehydrogenation google.com. The Friedlander method involves the condensation of substituted o-aminobenzaldehyde or o-aminoacetophenone with suitable aldehydes or ketones rroij.comscispace.com.
Other significant methods for synthesizing 8-HQ and its derivatives include:
Diazotization of 8-aminoquinoline : This route involves the diazotization of 8-aminoquinoline, followed by decomposition of the diazo compound acs.orgresearchgate.netrroij.comscispace.com.
Alkali fusion of 8-sulfonic acid : 8-Hydroxyquinoline can be obtained from 8-sulfonic acid via alkali fusion researchgate.netrroij.comscispace.comgoogle.com.
Hydrolysis methods : These include the hydrolysis of 8-chloroquinoline (B1195068) or 8-aminoquinoline, often catalyzed by copper in dilute alkali solutions under specific temperature and pressure conditions google.com.
For introducing specific substitutions, such as at positions 5 and 7 of the 8-hydroxyquinoline moiety, the Suzuki cross-coupling reaction is a commonly employed method researchgate.netscispace.com. More contemporary synthetic strategies for quinolin-4-ones, a related class, also involve transformations catalyzed by transition metals or N-heterocyclic carbenes mdpi.com.
Rational Design and Synthesis of Novel this compound Analogues
Rational design in medicinal chemistry involves the systematic creation of new compounds based on an understanding of how structural features influence desired properties, such as biological activity mdpi.comnih.gov. For this compound analogues, this often entails modifying the core 8-hydroxyquinoline structure, particularly at the 5 and 7 positions, to enhance or alter its pharmacological profile.
A notable example of synthesizing novel this compound analogues involves the preparation of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. These compounds are synthesized by reacting the key intermediate, 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, with various secondary amines, aromatic amines, glycine, and hydrazine (B178648) hydrate (B1144303) researchgate.net. Further derivatization can involve reactions of hydrazide derivatives with ketonic and mono acid anhydride (B1165640) compounds researchgate.net. This approach allows for the systematic exploration of structural variations around the this compound scaffold to identify compounds with improved properties.
Advanced Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial in drug discovery, aiming to establish correlations between the chemical structure of a compound and its biological or pharmacological activity mdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.net. For this compound derivatives, SAR studies focus on understanding how modifications to the 8-hydroxyquinoline core and its substituents impact their activity.
The biological activity of 8-hydroxyquinoline derivatives is known to be influenced by the bicyclic hetero-aromatic pharmacophore, as well as the nature and spatial relationship of peripheral substituents imist.ma. For instance, in the context of antimicrobial activity, SAR studies on 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives have been conducted to improve their specificity and efficiency against microorganisms researchgate.net. These studies typically involve synthesizing a series of compounds with systematic structural changes and then evaluating their biological activity in vitro. By analyzing the observed activity profiles, specific structural motifs or functional groups that are critical for activity can be identified, guiding the design of more potent and selective analogues.
Advanced Analytical Methodologies for Chiniofon Research
Spectrophotometric and Fluorometric Quantification Techniques
Spectrophotometric and fluorometric methods offer sensitive and selective approaches for the quantification of Chiniofon, often relying on its intrinsic properties or its ability to form colored or fluorescent complexes.
Spectrophotometric Quantification: Several spectrophotometric procedures have been developed for the determination of this compound. One such method involves the use of zirconyl chloride in a methanolic medium. This compound, along with other halogenated 8-hydroxyquinoline (B1678124) derivatives, forms highly absorbing chelates with zirconyl chloride, exhibiting a maximum absorption wavelength (λmax) at 367 nm. This method has been successfully applied to the determination of this compound in dosage forms, with results comparable to official methods. ekb.eg
Another spectrophotometric approach utilizes 2,6-dichloroquinone chlorimide (B1606774) as a chromogenic reagent. This reaction with 8-hydroxy-7-iodo-5-quinolinesulphonic acid (this compound) produces a green-blue color with a maximum absorption at approximately 650 nm. researchgate.netrsc.orgechemi.comnih.gov The color produced adheres to Beer's law, making it suitable for quantitative analysis. researchgate.netrsc.orgechemi.com Beyond its quantification, this compound itself can act as a reagent, for instance, in the spectrophotometric determination of ferric ion (Fe(III)). chemicalbook.comguidechem.com
Fluorometric Quantification: Fluorometric titration provides a rapid method for the determination of 7-iodo-8-quinolinol-5-sulfonic acid, a key component of this compound. tandfonline.comtandfonline.comtandfonline.com In this technique, samples are dissolved in a pH 9 buffer containing magnesium nitrate (B79036) (Mg(NO3)2). Aliquots of this solution are then titrated with a copper(II) sulfate (B86663) (CuSO4) solution under an ultraviolet lamp in the dark. The endpoint of the reaction is indicated by the disappearance of fluorescence. tandfonline.comtandfonline.com This is based on the principle that the magnesium complex (MgL2) of 8-quinolinol-5-sulfonic acid exhibits strong fluorescence, whereas the copper complex does not fluoresce when exposed to ultraviolet radiation (around 365 nm). The magnesium complex is one of the least stable, while the copper complex is among the most stable of the bivalent cation complexes with 8-quinolinol-5-sulfonic acid or 7-iodo-8-quinolinol-5-sulfonic acid. tandfonline.com
Potentiometric Determination Methods
Potentiometric methods are electrochemical techniques that measure the potential difference in an electrochemical cell to determine the concentration of an analyte. These methods have been employed for the analysis of this compound.
Potentiometric titration is a documented method for the determination of this compound. dss.go.thdss.go.th Specifically, the purity of this compound salts can be determined by potentiometric titration of a methanolic solution using both alkali (sodium hydroxide, NaOH) and acid (hydrochloric acid, HCl). google.comgoogle.com This technique provides a precise means of quantifying the acidic or basic components of the compound. Furthermore, potentiometric methods for the quantitative determination of this compound using cupric sulfate have also been reported. thegoodscentscompany.com
Application of Chromatographic and Spectroscopic Approaches in Preclinical Studies
Chromatographic and advanced spectroscopic techniques are indispensable in preclinical studies for the comprehensive characterization, purity assessment, and quantitative analysis of drug candidates like this compound.
Chromatographic Approaches: While specific detailed preclinical studies exclusively on this compound using chromatography were not extensively detailed in the provided search results, the principles of chromatographic analysis are broadly applicable to drug substances in preclinical research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the assay of active pharmaceutical ingredients and the profiling of impurities. americanpharmaceuticalreview.comlabmanager.com For instance, reversed-phase HPLC (RP-HPLC) methods have been developed for other halogenated 8-hydroxyquinoline derivatives, such as diiodohydroxyquinoline, utilizing a C18 column and UV detection. researchgate.net Such methodologies would be directly transferable and adapted for this compound in preclinical investigations to assess its purity, identify related substances, and quantify its presence in various matrices.
Spectroscopic Approaches: Beyond the spectrophotometric and fluorometric techniques discussed earlier, other advanced spectroscopic methods play a vital role in the structural elucidation and characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the presence of characteristic functional groups within the this compound molecule. IR spectra provide unique vibrational fingerprints that are crucial for structural identification. ekb.egguidechem.comgoogle.comect-journal.kz
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H NMR) and carbon-13 (13C NMR) spectroscopy are extensively used for detailed structural elucidation of this compound and its derivatives. NMR provides information on the connectivity of atoms and their chemical environment, offering definitive proof of structure. Predicted 1H and 13C NMR spectra for this compound are available, aiding in experimental verification. nih.govguidechem.comgoogle.comect-journal.kzhmdb.ca
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound's volatility might be a factor, predicted GC-MS spectra are available, suggesting its potential for analysis using this hyphenated technique, particularly for volatile derivatives or degradation products. hmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS): Although not explicitly detailed for this compound in the provided results, LC-MS is a powerful and commonly employed technique in preclinical studies for the identification and quantification of drug substances and their metabolites in complex biological matrices due to its high sensitivity and selectivity. The mention of LC with fluorescence detection for related compounds further highlights the relevance of LC-based methods. minarjournal.com
Principles and Practices of Analytical Method Development and Validation in Pharmaceutical Contexts
The development and validation of analytical methods in the pharmaceutical industry are governed by stringent regulatory guidelines, primarily those issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines ensure that analytical procedures are reliable, accurate, and fit for their intended purpose throughout the drug product lifecycle.
Key Principles: Modern analytical method development increasingly incorporates principles of Quality by Design (QbD) and Analytical Quality by Design (AQbD). americanpharmaceuticalreview.compharm-int.com AQbD is a systematic, science- and risk-based approach that aims to build quality into the analytical method from its inception. This involves defining an Analytical Target Profile (ATP), which outlines the desired performance requirements of the method. americanpharmaceuticalreview.comlabmanager.compharm-int.comeirgenix.com
Steps in Analytical Method Development: The process of developing an analytical method is typically iterative and data-driven. It begins with clearly defining the method's purpose and objectives, followed by a thorough literature review. labmanager.comeirgenix.com Key steps include:
Defining the Analytical Target Profile (ATP): Establishing the predefined objective of the method, including performance requirements like precision and accuracy. americanpharmaceuticalreview.comlabmanager.compharm-int.com
Choosing the Analytical Technique: Selecting appropriate techniques based on the analyte's physical and chemical properties. labmanager.com
Optimizing Instrumental Conditions: Systematically refining parameters such as solvent composition, pH, column type (for chromatography), or detection wavelength to enhance sensitivity, selectivity, and reproducibility. americanpharmaceuticalreview.comlabmanager.com
Preliminary Testing: Evaluating feasibility, retention time, peak shape, and separation from matrix components. labmanager.com
Assessing Method Suitability: Using system suitability tests to confirm the method's readiness for validation. labmanager.com
Validation Parameters: Analytical method validation involves providing documented evidence that the method consistently yields results that accurately reflect the quality characteristics of the product tested. demarcheiso17025.comparticle.dk The ICH guidelines (specifically ICH Q2(R2) and ICH Q14) provide a framework for the validation of analytical procedures. particle.dkeuropa.euich.orgfda.govgmp-compliance.orgeuropa.eueuropa.eueuropa.eu The most widely applied validation characteristics include:
Accuracy: The closeness of test results to the true value. demarcheiso17025.comparticle.dkeuropa.euamericanpharmaceuticalreview.com
Precision: The degree of agreement among individual test results, encompassing repeatability (intra-assay precision) and intermediate precision (inter-assay variability). demarcheiso17025.comparticle.dkeuropa.euamericanpharmaceuticalreview.com
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. demarcheiso17025.comparticle.dkeuropa.euamericanpharmaceuticalreview.com
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. demarcheiso17025.comeuropa.euamericanpharmaceuticalreview.com
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.comeuropa.euamericanpharmaceuticalreview.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.comparticle.dkeuropa.euamericanpharmaceuticalreview.com
Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.comeuropa.euamericanpharmaceuticalreview.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. americanpharmaceuticalreview.comdemarcheiso17025.comeuropa.eueuropa.euamericanpharmaceuticalreview.com
Regulatory Context and Stability-Indicating Methods: Analytical method validation is a critical requirement for regulatory submissions for new product marketing or clinical trial applications. demarcheiso17025.comparticle.dk The objective is to demonstrate that the analytical procedure is fit for its intended purpose. particle.dkich.orgeuropa.eu Furthermore, for stability testing of finished products, analytical methods must be "stability-indicating," meaning they can measure main components, impurities, and potential degradation products without interference from the placebo or matrix. ich.orgamericanpharmaceuticalreview.com Knowledge gained during method development, especially through enhanced approaches like AQbD, can inform the validation strategy and facilitate post-approval changes. americanpharmaceuticalreview.comich.orgeuropa.eu
Table: Analytical Method Validation Parameters and Their Objectives
| Validation Parameter | Objective |
| Accuracy | To demonstrate the closeness of test results to the true value. demarcheiso17025.comparticle.dkeuropa.euamericanpharmaceuticalreview.com |
| Precision (Repeatability & Intermediate Precision) | To assess the agreement among individual test results from multiple measurements. demarcheiso17025.comparticle.dkeuropa.euamericanpharmaceuticalreview.com |
| Specificity/Selectivity | To confirm that the method can unequivocally assess the analyte in the presence of other components. demarcheiso17025.comparticle.dkeuropa.euamericanpharmaceuticalreview.com |
| Detection Limit (DL) | To determine the lowest amount of analyte that can be reliably detected. demarcheiso17025.comeuropa.euamericanpharmaceuticalreview.com |
| Quantitation Limit (QL) | To establish the lowest amount of analyte that can be accurately and precisely quantified. demarcheiso17025.comeuropa.euamericanpharmaceuticalreview.com |
| Linearity | To demonstrate that test results are directly proportional to the analyte concentration over a specified range. demarcheiso17025.comparticle.dkeuropa.euamericanpharmaceuticalreview.com |
| Range | To define the interval of analyte concentrations for which the method is reliable. demarcheiso17025.comeuropa.euamericanpharmaceuticalreview.com |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate variations in parameters. americanpharmaceuticalreview.comdemarcheiso17025.comeuropa.eueuropa.euamericanpharmaceuticalreview.com |
Chiniofon S Place in Modern Drug Discovery and Preclinical Development Paradigms
Chiniofon as a Historical Lead Compound in Drug Discovery Strategies
The identification of a "lead compound"—a chemical starting point exhibiting pharmacological or biological activity—is a foundational step in the drug discovery pipeline. technologynetworks.com Historically, many such compounds were discovered through the screening of natural products or synthetic chemical libraries. nih.govresearchgate.net this compound, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, emerged from the versatile class of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives. wikipedia.org This scaffold has been a prolific source of bioactive molecules for over a century, demonstrating a wide range of applications, including as antibacterial, antifungal, antiparasitic, and neuroprotective agents. scispace.com
This compound itself was utilized as an antiprotozoal agent for treating amebiasis. wikipedia.orgncats.io Its development and the study of related compounds exemplify the classic lead-based drug discovery strategy. Researchers have long recognized that substitutions on the 8-HQ ring system can significantly modulate biological activity. researchgate.net For instance, Clioquinol (B1669181), another 8-hydroxyquinoline derivative, was widely used as an oral antiparasitic agent from the 1950s to the 1970s. researchgate.netnih.gov The exploration of different halogen substitutions (chloro, bromo, iodo) and the placement of sulfonic acid groups at various positions on the quinoline (B57606) ring have been key strategies to optimize activity and other pharmacological properties. The antifungal potential of 8-hydroxyquinoline-5-sulfonic acids has been noted, with activity profiles that vary depending on the fungal species and the specific substitutions on the ring. researchgate.netnih.gov This historical approach of systematically modifying a core scaffold like that of this compound to generate analogues with improved potency or novel activities remains a cornerstone of medicinal chemistry.
Integration of In Silico Modeling and Computational Approaches in Compound Assessment
Modern drug discovery has been revolutionized by the integration of computational, or in silico, tools that allow for the rapid assessment and design of new chemical entities. mdpi.com These bioinformatics techniques enhance the efficiency of screening and provide deep insights into the mechanisms of action. nih.gov For a compound class like the quinoline derivatives, to which this compound belongs, these approaches are invaluable for predicting bioactivity and filtering candidates before costly and time-consuming synthesis and in vitro testing. nih.govresearchgate.net
Several computational methods are routinely applied in the evaluation of compounds based on scaffolds like 8-hydroxyquinoline:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For quinoline derivatives, QSAR studies can predict their potential as inhibitors of specific targets, such as the c-MET kinase in cancer therapy, by analyzing how descriptors like mass, electronegativity, and partial charges influence their inhibitory power. nih.gov
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. It predicts the preferred binding orientation and affinity of a compound within the target's active site. mdpi.com Molecular docking has been used to study quinoline-based compounds, identifying key binding interactions and helping to explain their pharmacological effects. thesciencein.orgnih.gov
ADMET Profiling: This computational approach predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. mdpi.com Early prediction of these pharmacokinetic profiles is crucial for avoiding late-stage failures in drug development. researchgate.net In silico ADMET studies on novel quinoline derivatives help assess their drug-likeness, bioavailability, and potential toxicity, guiding the selection of the most promising candidates for further preclinical development. mdpi.comnih.gov
These computational strategies provide a robust framework for the virtual screening and optimization of new derivatives based on the this compound scaffold, significantly accelerating the discovery of new therapeutic agents. mdpi.comnih.gov
| Technique | Purpose | Example Application for Quinoline Scaffolds |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. nih.gov | Developing models to predict the c-MET kinase inhibition potential of 4-(2-fluorophenoxy) quinoline derivatives. nih.gov |
| Molecular Docking | Simulates the binding of a molecule to a biological target to predict affinity and interaction mode. mdpi.com | Exploring the binding interactions of novel quinazoline (B50416) derivatives with the VEGFR-2 receptor. nih.gov |
| ADMET Prediction | Assesses pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. mdpi.com | Evaluating the drug-like properties and pharmacological profiles of new multi-targeted quinoline-based compounds. mdpi.comnih.gov |
Utilization of Microphysiological Systems (MPS) in Preclinical Drug Development
A significant challenge in drug development is the poor predictivity of traditional preclinical models, such as simple 2D cell cultures and animal models, for human clinical outcomes. technologynetworks.com Microphysiological systems (MPS), also known as "organs-on-a-chip," have emerged as a transformative technology to bridge this gap. diaglobal.orgnih.gov These systems use microfluidic cell culture devices to create three-dimensional, multi-cellular models that recapitulate the complex architecture, microenvironment, and function of human organs. nih.govfda.gov
MPS platforms offer several advantages for preclinical drug evaluation:
Enhanced Physiological Relevance: By incorporating features like fluid flow, mechanical cues (e.g., breathing motions in a lung-on-a-chip), and tissue-tissue interfaces, MPS create more accurate representations of human physiology than conventional in vitro models. diaglobal.orgfda.gov
Human-Specific Data: MPS are typically populated with human cells, providing data on drug efficacy and toxicity that is directly relevant to humans and avoiding issues of species-specific differences often encountered with animal models. darpa.mil
Multi-Organ Interaction: Advanced MPS can link different organ models (e.g., gut, liver, kidney) to simulate complex systemic processes, including drug absorption, distribution, metabolism, and excretion (ADME). nih.gov
The development and testing of new this compound derivatives could greatly benefit from MPS technology. For instance, a "liver-on-a-chip" could be used to assess the metabolism and potential hepatotoxicity of a new compound, while an "intestine-on-a-chip" could model its oral absorption. These systems provide a more accurate and human-relevant platform for preclinical testing, potentially reducing the high failure rate of drugs in clinical trials. technologynetworks.comdiaglobal.org
| Feature of MPS | Advantage in Preclinical Development |
| Human Cells | Provides human-relevant data, avoiding species-specific discrepancies of animal models. darpa.mil |
| 3D Multi-cellular Architecture | Better replicates complex tissue and organ functions compared to 2D cell cultures. fda.gov |
| Microfluidics and Flow | Mimics vascular flow, enabling the study of nutrient supply, waste removal, and shear stress. diaglobal.org |
| Mechanical Cues | Recreates organ-level physical forces, such as breathing in the lung or peristalsis in the intestine. diaglobal.org |
| Multi-Organ Connectivity | Allows for the study of systemic drug effects and ADME processes in an integrated system. nih.gov |
Identification of Research Gaps and Future Directions in this compound-Related Chemical and Biological Inquiry
Despite the long history of this compound and its 8-hydroxyquinoline relatives, significant research gaps and opportunities for future investigation remain. The precise mechanism of action for this compound's antibacterial activity is still under investigation, though it is believed to involve interference with bacterial DNA synthesis. guidechem.com A deeper understanding of its molecular targets could pave the way for the rational design of more selective and potent analogues.
Future research directions can leverage the modern paradigms discussed:
Computational Exploration: While in silico methods have been applied broadly to quinoline derivatives, a focused computational effort on this compound itself could be highly fruitful. mdpi.comnih.gov This could involve large-scale virtual screening of novel this compound analogues against known and novel microbial targets, coupled with rigorous ADMET profiling to design compounds with improved pharmacological properties and reduced potential for toxicity.
Synthesis of Novel Derivatives: Guided by computational insights, the synthesis of new 7-iodo-8-hydroxyquinoline derivatives could yield compounds with enhanced or entirely new biological activities. researchgate.net Exploring different linkers and functional groups attached to the core scaffold could lead to next-generation antimicrobial or anticancer agents.
Advanced Preclinical Testing with MPS: The preclinical evaluation of new this compound-related compounds should incorporate MPS technology. nih.gov Using human organ-on-a-chip models to assess the efficacy, toxicity, and pharmacokinetics of these compounds would provide more predictive data before advancing to clinical trials, aligning with modern efforts to reduce and replace animal testing. darpa.mil
By combining historical knowledge of the 8-hydroxyquinoline scaffold with advanced computational and in vitro modeling technologies, the legacy of this compound can continue to contribute to the discovery of novel and effective medicines.
Q & A
Basic Research Questions
Q. What are the established methodologies for evaluating Chiniofon’s mechanism of action in parasitic infections?
- Methodological Answer : Begin with systematic literature reviews to identify prior experimental models (e.g., in vitro parasite cultures or animal studies). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope . Validate findings through dose-response assays and molecular docking simulations to confirm target binding . Replicate experiments under controlled conditions (pH, temperature) to ensure reproducibility .
Q. How can researchers optimize this compound synthesis to address purity challenges in preclinical studies?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) to quantify impurities and refine synthesis protocols. Cross-reference spectral data (NMR, IR) with published standards . Use fractional crystallization or column chromatography for purification, documenting yield and purity metrics in supplementary materials .
Q. What are the limitations of using in vitro models to extrapolate this compound’s efficacy to in vivo systems?
- Methodological Answer : Conduct comparative studies using both in vitro (e.g., parasite cell lines) and in vivo (e.g., murine models) systems. Address discrepancies by analyzing bioavailability, metabolic pathways, and tissue penetration rates. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge gaps .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s cytotoxicity in mammalian cells?
- Methodological Answer : Implement factorial experimental designs to isolate variables (e.g., concentration, exposure time). Use ANOVA to compare cytotoxicity across cell lines and validate via independent assays (MTT, LDH release) . Document confounding factors (e.g., solvent choice, cell passage number) in metadata .
Q. What strategies are effective for integrating multi-omics data (proteomic, transcriptomic) to elucidate this compound’s off-target effects?
- Methodological Answer : Apply bioinformatics pipelines (e.g., STRING for protein networks, DESeq2 for differential gene expression) to identify pathways. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing . Use permutation testing to control for false discovery rates .
Q. How can longitudinal studies address gaps in understanding this compound’s resistance development in parasitic populations?
- Methodological Answer : Design cohort studies tracking parasite susceptibility over generations. Combine whole-genome sequencing of resistant strains with phenotypic assays. Use mixed-effects models to account for environmental variability .
Methodological Frameworks
- For Hypothesis Testing : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- For Data Contradictions : Apply triangulation by cross-validating results through multiple methodologies (e.g., biochemical assays, computational simulations) .
- For Replication : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
Common Pitfalls to Avoid
- Overly Narrow Questions : Avoid yes/no formats (e.g., “Does this compound inhibit growth?”). Reframe to explore mechanisms (e.g., “How does this compound modulate metabolic pathways?”) .
- Uncritical Literature Use : Critically appraise sources for bias (e.g., industry-funded studies) and prioritize peer-reviewed, independently replicated findings .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
